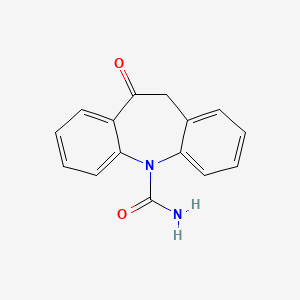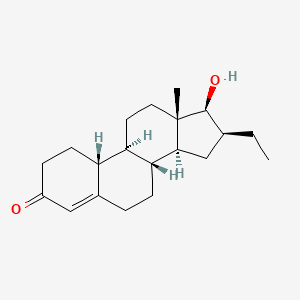
N-(P-Cyanophenyl)-N'-diphenylmethyl-guanidine-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(P-CYANOPHENYL)-N’-DIPHENYLMETHYL-GUANIDINE-ACETIC ACID is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a guanidine group attached to a diphenylmethyl moiety and a cyanophenyl group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(P-CYANOPHENYL)-N’-DIPHENYLMETHYL-GUANIDINE-ACETIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Guanidine Core: The guanidine core can be synthesized by reacting cyanamide with an amine under acidic conditions.
Attachment of the Diphenylmethyl Group: The diphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Incorporation of the Cyanophenyl Group: The cyanophenyl group can be added via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(P-CYANOPHENYL)-N’-DIPHENYLMETHYL-GUANIDINE-ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce the cyanophenyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups
Reduction: Formation of amines
Substitution: Replacement of functional groups with nucleophiles
Scientific Research Applications
N-(P-CYANOPHENYL)-N’-DIPHENYLMETHYL-GUANIDINE-ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(P-CYANOPHENYL)-N’-DIPHENYLMETHYL-GUANIDINE-ACETIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- N-(P-CYANOPHENYL)-N-(DIPHENYLMETHYL)-GUANIDINIUMACETIC ACID
- 4-CYANOPHENYLACETIC ACID
- 4-CYANOPHENOL
Uniqueness
N-(P-CYANOPHENYL)-N’-DIPHENYLMETHYL-GUANIDINE-ACETIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its guanidine group provides strong basicity, while the cyanophenyl and diphenylmethyl groups offer additional sites for chemical modification and interaction with biological targets .
Properties
CAS No. |
138460-25-0 |
|---|---|
Molecular Formula |
C23H20N4O2 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[[(benzhydrylamino)-(4-cyanoanilino)methylidene]amino]acetic acid |
InChI |
InChI=1S/C23H20N4O2/c24-15-17-11-13-20(14-12-17)26-23(25-16-21(28)29)27-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,22H,16H2,(H,28,29)(H2,25,26,27) |
InChI Key |
KGHMYJFHUHFOGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=NCC(=O)O)NC3=CC=C(C=C3)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=NCC(=O)O)NC3=CC=C(C=C3)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(N-(p-cyanophenyl)-N'-(diphenylmethyl)guanidine)acetic acid CP-DPM-GA N-(4-cyanophenyl)-N'-(diphenylmethyl)guanidineacetic acid N-(p-cyanophenyl)-N'-(diphenylmethyl)-N''-(carboxymethyl)guanidine NC 174 NC-174 NC174 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















